molecular formula C27H35N5O4S B2756624 Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 476438-57-0

Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2756624
CAS RN: 476438-57-0
M. Wt: 525.67
InChI Key: HIUXSJWYGVHOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an adamantane core, which is a type of diamondoid and is known for its stability and unique properties . It also contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Triazoles are known for their wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane core and the triazole ring. The adamantane core is a rigid, three-dimensional structure, while the triazole ring introduces additional complexity .

Scientific Research Applications

Spectral and Quantum Chemical Analysis

Spectral and quantum chemical analyses of similar adamantane-based compounds have been conducted to understand their vibrational IR and Raman spectra, and electronic absorption spectrum through DFT and TDDFT calculations. Such studies provide insights into the intramolecular charge transfer characteristics of these compounds, which are essential for their potential applications in various fields, including materials science and drug design (Al-Ghulikah et al., 2019).

Antimicrobial Agents

Adamantane derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including those with 1,2,4-triazole moieties, have shown potential as antibacterial and antifungal agents, suggesting their utility in developing new antimicrobial drugs (Desai et al., 2007).

Chemical Synthesis Techniques

The synthesis of adamantane derivatives under Wolff-Kishner conditions and other chemical methodologies highlights the compound's versatility in organic synthesis. These methods allow for the creation of complex molecules with potential applications in medicinal chemistry and material science (Bashore et al., 2003).

Supramolecular Structures

Studies on hydrogen-bonded supramolecular structures involving adamantane derivatives demonstrate their potential in the design of novel materials with specific physical and chemical properties. Such structures are crucial for developing new materials for nanotechnology and molecular engineering applications (Portilla et al., 2007).

Sonochemical Activation in Synthesis

The application of sonochemical activation in the synthesis of adamantane derivatives offers an innovative approach to chemical synthesis. This method provides advantages in reaction efficiency and environmental impact, indicating its potential for green chemistry applications (Moiseev et al., 2011).

Antiviral and Anti-inflammatory Activities

Adamantane derivatives have been explored for their antiviral and anti-inflammatory activities, showcasing their potential in therapeutic applications. The synthesis and biological evaluation of these compounds contribute to the development of new treatments for viral infections and inflammatory conditions (Al-Omar et al., 2010).

Nanotechnology Applications

The design and synthesis of nanoscale adamantane derivatives for atomic force microscopy (AFM) applications highlight their potential in nanotechnology. These compounds can serve as chemically well-defined objects for calibrating AFM tips, facilitating the advancement of nanoscale imaging techniques (Li et al., 2003).

properties

IUPAC Name

ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O4S/c1-3-32-22(15-28-25(35)27-12-17-9-18(13-27)11-19(10-17)14-27)30-31-26(32)37-16-23(33)29-21-7-5-20(6-8-21)24(34)36-4-2/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,28,35)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXSJWYGVHOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.